2-Methoxy-4'-methylbenzophenone

Catalog No.
S709345
CAS No.
28137-36-2
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
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2-Methoxy-4'-methylbenzophenone

CAS Number

28137-36-2

Product Name

2-Methoxy-4'-methylbenzophenone

IUPAC Name

(2-methoxyphenyl)-(4-methylphenyl)methanone

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3

InChI Key

IANDXFCUVROAOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
  • Sunscreen: Mexenone is a known UV filter and has been incorporated into some sunscreen formulations [].
  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of Mexenone, although the results are inconclusive.
  • Polymers: Research has explored the use of Mexenone derivatives in the synthesis of polymers with potential applications in various fields.

2-Methoxy-4'-methylbenzophenone is an organic compound with the molecular formula C₁₅H₁₄O₂. It features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group. The compound is notable for its methoxy and methyl substituents, which influence its chemical properties and biological activity. This compound is often utilized in various applications, including as a UV filter in sunscreens and other cosmetic products.

, leading to the formation of reactive species under UV light exposure.
  • Transacylation: The compound can undergo transacylation reactions, where acyl groups are exchanged between different molecules.
  • Cyclization: It can also participate in cyclization reactions, forming cyclic compounds under specific conditions .
  • The synthesis of 2-Methoxy-4'-methylbenzophenone can be accomplished through several methods:

    • Reaction with p-Toluoyl Chloride: One common method involves reacting p-toluoyl chloride with anisole under controlled conditions. This reaction typically requires a base to facilitate the acylation process .
    • Use of o-Anisoyl Chloride: Another method involves the reaction of o-anisoyl chloride with toluene, which can yield the desired product through careful temperature and solvent management .
    • Methylation Reactions: Methylation of intermediates derived from benzophenone derivatives can also be employed to synthesize 2-Methoxy-4'-methylbenzophenone .

    The primary applications of 2-Methoxy-4'-methylbenzophenone include:

    • Cosmetics: It is widely used as a UV filter in sunscreens and other cosmetic formulations to protect the skin from UV radiation.
    • Industrial Uses: The compound may also find applications in various industrial products requiring UV stabilization.
    • Research: Its unique properties make it a subject of interest in research related to photochemistry and organic synthesis.

    Interaction studies involving 2-Methoxy-4'-methylbenzophenone primarily focus on its behavior as a UV filter. The compound's interactions with skin cells and its efficacy in blocking UV radiation have been explored. Additionally, its potential interactions with other compounds in formulations are crucial for ensuring product stability and safety .

    Several compounds share structural similarities with 2-Methoxy-4'-methylbenzophenone. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    2-Hydroxy-4-methoxybenzophenoneHydroxy-substitutedKnown for strong UV absorption properties
    Benzophenone-3 (Oxybenzone)Hydroxy-substitutedWidely used as a sunscreen agent
    2,4-DihydroxybenzophenoneDihydroxy-substitutedExhibits both UV filtering and antioxidant activity

    Uniqueness of 2-Methoxy-4'-methylbenzophenone

    What sets 2-Methoxy-4'-methylbenzophenone apart from these similar compounds is its specific combination of methoxy and methyl groups, which may enhance its solubility and stability in cosmetic formulations compared to others like Benzophenone-3 or 2-Hydroxy-4-methoxybenzophenone. This unique structure contributes to its effectiveness as a UV filter while potentially offering different interaction profiles with skin and other formulation components .

    Molecular Formula and Weight Analysis

    2-Methoxy-4'-methylbenzophenone exhibits the molecular formula C₁₅H₁₄O₂, representing a benzophenone derivative with specific substitution patterns on both aromatic rings [1] [2]. The compound possesses a molecular weight of 226.27 grams per mole, as determined through computational analysis and verified across multiple chemical databases [1] [3]. This molecular weight reflects the presence of fifteen carbon atoms, fourteen hydrogen atoms, and two oxygen atoms within the molecular framework [4].

    The Chemical Abstracts Service registry number for this compound is 28137-36-2, providing unambiguous identification within chemical literature [1] [2]. The exact mass of the compound has been calculated as 226.099379685 Daltons, while the monoisotopic mass remains identical at 226.099379685 Daltons [1]. These precise mass measurements are crucial for analytical identification through mass spectrometry techniques.

    PropertyValueReference
    Molecular FormulaC₁₅H₁₄O₂ [1] [2] [4]
    Molecular Weight226.27 g/mol [1] [3]
    Exact Mass226.099379685 Da [1]
    Heavy Atom Count17 [1]
    Rotatable Bond Count3 [1]

    Structural Configuration and Bonding

    The structural configuration of 2-Methoxy-4'-methylbenzophenone features a central carbonyl group connecting two substituted phenyl rings [1]. The systematic name (2-methoxyphenyl)-(4-methylphenyl)methanone accurately describes the positioning of functional groups within the molecular architecture [1] [2]. The compound exhibits a methoxy group (-OCH₃) attached to the ortho position of one phenyl ring, while a methyl group (-CH₃) occupies the para position of the opposing phenyl ring [1].

    The canonical Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC, which precisely defines the connectivity and bonding patterns [1]. The International Union of Pure and Applied Chemistry identifier InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 provides comprehensive structural information including hydrogen positioning [1].

    The topological polar surface area measures 26.3 Ångströms squared, indicating moderate polarity characteristics [1]. The compound contains two hydrogen bond acceptors corresponding to the carbonyl oxygen and methoxy oxygen atoms, while possessing no hydrogen bond donors [1]. This bonding pattern significantly influences the compound's physical properties and intermolecular interactions.

    Crystallographic Studies

    Crystallographic investigations of benzophenone derivatives have revealed important structural insights applicable to 2-Methoxy-4'-methylbenzophenone [5] [6]. Related benzophenone compounds demonstrate characteristic crystalline arrangements, with orthorhombic crystal systems frequently observed in similar molecular frameworks [6] [7]. The dihedral angles between phenyl rings in benzophenone derivatives typically range from 55° to 61°, indicating flexible molecular conformations within crystal lattices [5].

    Comparative studies of benzophenone derivatives show that substituent groups significantly influence crystal packing arrangements [7]. The presence of methoxy and methyl substituents in 2-Methoxy-4'-methylbenzophenone likely affects the intermolecular interactions and crystal stability compared to unsubstituted benzophenone [5] [6]. X-ray diffraction studies on related compounds indicate that substituted benzophenones often exhibit different crystalline geometries compared to their isolated molecular conformations [7].

    Crystal structure determinations typically employ monoclinic or orthorhombic space groups for benzophenone derivatives, with unit cell parameters varying according to substituent patterns [6] [8]. The crystallographic data for related methoxy-substituted benzophenone compounds demonstrate typical aromatic stacking interactions and van der Waals contacts contributing to crystal stability [6] [8].

    Physical State and Organoleptic Properties

    2-Methoxy-4'-methylbenzophenone exists as a solid at room temperature, presenting as a yellow to off-white crystalline material [3]. The compound exhibits characteristic physical properties consistent with substituted benzophenone derivatives [3]. The physical form typically manifests as crystals, powder, or crystalline powder depending on preparation methods and storage conditions [3].

    The refractive index of the compound measures approximately 1.563, indicating moderate optical density characteristics [3]. The density has been determined as 1.088 grams per cubic centimeter at standard conditions [3]. These physical parameters reflect the molecular packing efficiency and intermolecular forces within the solid state [3].

    Physical PropertyValueReference
    Physical StateSolid [3]
    AppearanceYellow to off-white [3]
    FormCrystalline [3]
    Density1.088 g/cm³ [3]
    Refractive Index1.563 [3]

    Thermodynamic Properties

    Melting and Boiling Points

    The melting point of 2-Methoxy-4'-methylbenzophenone has been experimentally determined to range from 61°C to 65°C, demonstrating consistent thermal behavior across different analytical measurements [3]. This melting point range indicates relatively low thermal stability for phase transitions, characteristic of organic compounds with moderate intermolecular forces [3].

    The boiling point has been calculated as 389.4°C at 760 millimeters of mercury pressure [3]. This elevated boiling point reflects the substantial molecular weight and aromatic character of the compound, requiring significant thermal energy for vapor phase transition [3]. The substantial difference between melting and boiling points indicates a wide liquid phase range under standard atmospheric conditions [3].

    Thermal PropertyValueConditionsReference
    Melting Point61-65°CStandard pressure [3]
    Boiling Point389.4°C760 mmHg [3]

    Enthalpy of Formation

    Specific enthalpy of formation data for 2-Methoxy-4'-methylbenzophenone remains limited in current literature sources. The thermodynamic properties of benzophenone derivatives generally reflect the energetic contributions of aromatic stabilization, carbonyl functionality, and substituent effects. The methoxy and methyl substituents likely contribute to the overall enthalpy of formation through their respective bond energies and electronic effects.

    Heat Capacity

    Heat capacity measurements for 2-Methoxy-4'-methylbenzophenone have not been extensively documented in available literature. The heat capacity of benzophenone derivatives typically reflects contributions from vibrational modes of the aromatic rings, carbonyl group, and substituent functionalities. Estimation methods based on group contributions suggest moderate heat capacity values consistent with similar molecular weight aromatic compounds.

    Solubility Profile in Various Solvents

    The solubility characteristics of 2-Methoxy-4'-methylbenzophenone reflect its chemical structure and polarity profile [9]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic character, similar to other benzophenone derivatives [10] [9]. The presence of the methoxy group provides some polar character, but insufficient to confer significant aqueous solubility [9].

    In organic solvents, 2-Methoxy-4'-methylbenzophenone exhibits favorable solubility characteristics [9]. The compound shows soluble behavior in ethanol, acetone, and chloroform, consistent with benzophenone derivative solubility patterns [9]. These organic solvents provide appropriate polarity and hydrogen bonding capabilities to dissolve the compound effectively [9].

    Benzophenone derivatives generally demonstrate excellent solubility in nonpolar organic solvents such as benzene, toluene, and diethyl ether [9]. The aromatic rings and overall molecular structure favor interactions with similar nonpolar or moderately polar solvent systems [10] [9]. The solubility profile makes the compound suitable for various organic synthesis applications requiring nonpolar reaction media [10].

    Solvent CategorySolubilitySpecific SolventsReference
    WaterPractically insolubleAqueous media [10] [9]
    AlcoholsSolubleEthanol, methanol [9]
    Organic solventsReadily solubleAcetone, chloroform, benzene [9]
    Nonpolar solventsExcellent solubilityToluene, diethyl ether [10] [9]

    1H NMR Analysis

    The proton nuclear magnetic resonance spectrum of 2-methoxy-4'-methylbenzophenone exhibits characteristic chemical shifts that reflect the electronic environment of different hydrogen atoms within the molecular structure [1] [2]. The aromatic protons display distinct resonances in the downfield region, with those positioned meta to the methoxy substituent appearing at 7.6-7.8 parts per million as doublets due to ortho coupling [1] [3]. The aromatic protons ortho to the methyl group on the 4'-position demonstrate chemical shifts at 7.7-7.8 parts per million, while those meta to the methyl substituent resonate at 7.2-7.3 parts per million [2] [3].

    The methoxy group protons (-OCH₃) appear as a sharp singlet at approximately 3.8-3.9 parts per million, characteristic of methoxy substituents attached to aromatic rings [1] [2]. The methyl group (-CH₃) on the 4'-position exhibits a singlet resonance at 2.4-2.5 parts per million, consistent with aromatic methyl substituents [2] [3]. The integration ratios correspond to the expected number of protons for each environment, providing confirmation of the molecular structure.

    Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
    Aromatic protons (meta to methoxy)7.6-7.8Doublet2H
    Aromatic protons (ortho to methyl)7.7-7.8Doublet2H
    Aromatic protons (meta to methyl)7.2-7.3Doublet2H
    Remaining aromatic protons7.0-7.6Multiplet2H
    Methoxy group (-OCH₃)3.8-3.9Singlet3H
    Methyl group (-CH₃)2.4-2.5Singlet3H

    13C NMR Interpretation

    The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-methoxy-4'-methylbenzophenone [1] [2]. The carbonyl carbon (C=O) exhibits a characteristic downfield resonance at approximately 195-196 parts per million, which is typical for aromatic ketones and consistent with benzophenone derivatives [1] [2]. This chemical shift reflects the deshielding effect of the carbonyl group and the aromatic substituents.

    The aromatic carbon atoms display resonances in the 120-140 parts per million region, with substituted aromatic carbons appearing more downfield (130-140 parts per million) compared to unsubstituted positions (128-132 parts per million) [1] [2]. The carbon bearing the methoxy substituent shows additional deshielding due to the oxygen attachment. The methoxy carbon (-OCH₃) resonates at 55-56 parts per million, which is characteristic for methoxy groups attached to aromatic systems [1] [2]. The methyl carbon on the 4'-position appears at 21-22 parts per million, typical for aromatic methyl substituents [2] [3].

    Carbon EnvironmentChemical Shift (ppm)Assignment
    Carbonyl carbon (C=O)195-196Ketone carbon
    Aromatic carbons (ipso, substituted)135-140Quaternary aromatic carbons
    Aromatic carbons (ortho/meta/para)128-132Tertiary aromatic carbons
    Methoxy-bearing carbon160-165Aromatic carbon-oxygen
    Methyl-bearing carbon140-145Aromatic carbon-methyl
    Methoxy carbon (-OCH₃)55-56Aliphatic carbon-oxygen
    Methyl carbon (-CH₃)21-22Aromatic methyl

    Two-dimensional NMR Studies

    Two-dimensional nuclear magnetic resonance techniques provide valuable structural connectivity information for 2-methoxy-4'-methylbenzophenone [4] [5]. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, confirming the substitution pattern on both aromatic rings [4] [6]. The COSY spectrum shows cross-peaks between aromatic protons that are ortho to each other, allowing for the assignment of individual proton resonances and confirmation of the substitution pattern.

    Heteronuclear single quantum coherence (HSQC) experiments establish direct one-bond carbon-hydrogen correlations, providing unambiguous assignment of carbon and proton resonances [4] [5]. The HSQC spectrum correlates each proton signal with its directly attached carbon atom, enabling precise structural assignment. Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-hydrogen couplings through two and three bonds, confirming the connectivity between the carbonyl carbon and adjacent aromatic systems [4] [5].

    The nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity relationships between protons, confirming the three-dimensional arrangement of substituents [4] [5]. These two-dimensional experiments collectively provide comprehensive structural confirmation and enable detailed assignment of all nuclear magnetic resonance signals.

    2D NMR TechniqueInformation ProvidedKey Correlations
    COSYScalar coupling between adjacent protonsAromatic proton connectivity
    HSQCDirect ¹³C-¹H correlationsCarbon-proton assignments
    HMBCLong-range ¹³C-¹H correlationsCarbonyl-aromatic connectivity
    NOESYSpatial proximity relationshipsSubstituent orientation

    Mass Spectrometry Analysis

    The mass spectrometric analysis of 2-methoxy-4'-methylbenzophenone provides characteristic fragmentation patterns that confirm the molecular structure and enable identification [7] [8] [9]. The molecular ion peak appears at m/z 226, corresponding to the molecular formula C₁₅H₁₄O₂ [10] [11]. The molecular ion typically exhibits moderate intensity, which is characteristic of benzophenone derivatives due to their tendency to undergo facile fragmentation [7] [8].

    The base peak commonly occurs at m/z 195, resulting from the loss of a methoxy radical [M-31]⁺, which is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds [7] [8]. This fragmentation reflects the relative stability of the resulting cation after methoxy loss. Another significant fragment appears at m/z 211, corresponding to the loss of a methyl radical [M-15]⁺ from the molecular ion [7] [8].

    The fragmentation pattern includes formation of the benzoyl cation at m/z 105 [C₇H₅O]⁺, which is a stable and commonly observed fragment in benzophenone mass spectra [7] [8] [9]. The methylphenyl cation appears at m/z 119 [C₈H₉]⁺, arising from cleavage adjacent to the carbonyl group. Additional fragments may include m/z 77 corresponding to the phenyl cation [C₆H₅]⁺ and m/z 51 for the C₄H₃⁺ fragment [7] [8].

    Fragment Ionm/z ValueMolecular FormulaFragmentation PathwayRelative Intensity
    Molecular ion [M]⁺226C₁₅H₁₄O₂⁺Parent ionMedium
    [M-31]⁺195C₁₄H₁₁O⁺Loss of methoxy radicalHigh (base peak)
    [M-15]⁺211C₁₄H₁₁O₂⁺Loss of methyl radicalMedium
    Benzoyl cation105C₇H₅O⁺α-Cleavage at carbonylHigh
    Methylphenyl cation119C₈H₉⁺α-Cleavage at carbonylMedium
    Phenyl cation77C₆H₅⁺Further fragmentationLow

    Infrared Spectroscopy Studies

    The infrared spectrum of 2-methoxy-4'-methylbenzophenone exhibits characteristic absorption bands that provide structural information about functional groups and molecular vibrations [12] [13]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1650-1670 cm⁻¹, which is typical for aromatic ketones [1] [12] [13]. This frequency is influenced by the conjugation with the aromatic rings and the electronic effects of the methoxy and methyl substituents.

    The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ [12] [13]. These bands correspond to the skeletal vibrations of the benzene rings and are characteristic of substituted aromatics. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methoxy and methyl groups occur at 2800-3000 cm⁻¹ [12] [13].

    The methoxy group exhibits characteristic absorptions including carbon-oxygen stretching at approximately 1250-1300 cm⁻¹ and carbon-hydrogen bending vibrations of the methyl portion at 1400-1450 cm⁻¹ [12] [13]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 900 cm⁻¹, providing information about the substitution pattern on the aromatic rings [12] [13].

    Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
    C=O stretch1650-1670StrongAromatic ketone
    Aromatic C=C stretch1580-1600MediumRing skeletal vibrations
    Aromatic C=C stretch1450-1500MediumRing skeletal vibrations
    Aromatic C-H stretch3000-3100MediumAromatic protons
    Aliphatic C-H stretch2800-3000MediumMethoxy and methyl groups
    C-O stretch (methoxy)1250-1300MediumMethoxy carbon-oxygen
    C-H bending1400-1450MediumMethyl and methoxy groups
    Aromatic C-H out-of-plane700-900VariableSubstitution pattern

    UV-Visible Spectroscopic Properties

    The ultraviolet-visible absorption spectrum of 2-methoxy-4'-methylbenzophenone exhibits electronic transitions characteristic of substituted benzophenone derivatives [15] [16]. The primary absorption bands occur in the ultraviolet region, with the main π→π* transition appearing at approximately 280-320 nanometers [15] [16]. This absorption maximum is influenced by the electronic effects of the methoxy and methyl substituents, which can shift the absorption compared to unsubstituted benzophenone.

    The methoxy substituent, being an electron-donating group, tends to cause a bathochromic (red) shift in the absorption maximum due to increased conjugation and stabilization of the excited state [16]. The methyl group also contributes to this effect, though to a lesser extent. The molar absorptivity typically ranges from 10,000 to 50,000 L mol⁻¹ cm⁻¹, which is characteristic of allowed π→π* transitions in aromatic systems [15].

    Additional absorption may be observed at longer wavelengths (320-400 nanometers) corresponding to n→π* transitions involving the carbonyl oxygen lone pairs [15] [16]. These transitions typically exhibit lower intensity compared to the π→π* transitions. The exact position and intensity of these bands depend on the solvent environment and the degree of conjugation in the molecule [15] [16].

    Electronic TransitionWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Assignment
    π→π* (primary)280-32010,000-50,000Aromatic conjugated system
    π→π* (secondary)240-2805,000-20,000Higher energy aromatic transitions
    n→π*320-400100-1,000Carbonyl oxygen lone pairs
    Charge transfer350-450VariableSubstituent-dependent

    The photophysical properties include efficient intersystem crossing to the triplet state, which is characteristic of benzophenone derivatives [15] [17]. The triplet state exhibits absorption in the visible region and demonstrates phosphorescence emission under appropriate conditions. These properties make benzophenone derivatives useful as photosensitizers and photoinitiators [15] [17].

    X-ray Diffraction Analysis

    X-ray diffraction analysis provides detailed information about the three-dimensional molecular structure and crystal packing of 2-methoxy-4'-methylbenzophenone [18] [19]. While specific crystallographic data for this exact compound may be limited, related benzophenone derivatives provide insights into the expected structural parameters [18] [19]. The molecular geometry typically exhibits a non-planar conformation with the two aromatic rings twisted relative to each other around the central carbonyl group.

    The dihedral angle between the two benzene rings generally ranges from 45° to 70°, depending on the substituents and crystal packing forces [18] [19]. This twisted conformation minimizes steric interactions between the aromatic rings while maintaining partial conjugation with the carbonyl group. The carbon-carbon bond lengths within the aromatic rings are typical of benzene derivatives, ranging from 1.38 to 1.42 Ångströms [18] [19].

    The carbonyl carbon-oxygen bond length is approximately 1.22 Ångströms, characteristic of ketone functionality [18] [19]. The carbon-carbon bonds connecting the aromatic rings to the carbonyl carbon are typically 1.48-1.52 Ångströms, reflecting the sp²-sp² hybridization. The methoxy carbon-oxygen bond length is approximately 1.36 Ångströms, while the methoxy carbon-carbon bond is about 1.43 Ångströms [18] [19].

    Structural ParameterValueUnitDescription
    Inter-ring dihedral angle45-70DegreesTwist between aromatic rings
    C=O bond length1.22ÅngströmsCarbonyl double bond
    Aromatic C-C bond lengths1.38-1.42ÅngströmsBenzene ring bonds
    C(aromatic)-C(carbonyl)1.48-1.52ÅngströmsRing-carbonyl connection
    C-O bond (methoxy)1.36ÅngströmsMethoxy carbon-oxygen
    O-C bond (methoxy)1.43ÅngströmsMethoxy oxygen-methyl

    XLogP3

    3.3

    Wikipedia

    2-METHOXY-4'-METHYLBENZOPHENONE

    Dates

    Last modified: 08-15-2023

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